molecular formula C18H26F4N4O2 B12599817 3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] CAS No. 648440-90-8

3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]

Cat. No.: B12599817
CAS No.: 648440-90-8
M. Wt: 406.4 g/mol
InChI Key: HVMUXRCRXGDQPN-UHFFFAOYSA-N
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Description

3,3’-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] is a synthetic organic compound characterized by its unique structure, which includes a dodecane backbone and two oxadiazole rings substituted with difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] typically involves the reaction of dodecane-1,12-diol with 5-(difluoromethyl)-1,2,4-oxadiazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxadiazole rings. The reaction mixture is then heated to a temperature range of 80-120°C to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction conditions, including temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0-5°C.

    Substitution: Sodium hydride in dimethylformamide at 60-80°C.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted oxadiazoles depending on the nucleophile used.

Scientific Research Applications

3,3’-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] has several applications in scientific research:

    Materials Science: Used as a building block for the synthesis of polymers with unique properties such as high thermal stability and resistance to chemical degradation.

    Medicinal Chemistry: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Catalysis: Serves as a catalyst in organic reactions, particularly in the synthesis of heterocyclic compounds.

    Biological Research: Studied for its interactions with biological macromolecules and potential use in drug delivery systems.

Mechanism of Action

The mechanism by which 3,3’-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] exerts its effects involves the interaction of its oxadiazole rings with specific molecular targets. The difluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, disrupting their normal function and leading to cell death in the case of antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(Dodecane-1,12-diyl)bis[1-methyl-1H-benzo[d]imidazol-3-ium] bromide
  • 3,3’-(Dodecane-1,12-diyl)bis[1-methylimidazolium] bromide

Uniqueness

3,3’-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] is unique due to the presence of difluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it more effective in various applications compared to its analogs.

Properties

CAS No.

648440-90-8

Molecular Formula

C18H26F4N4O2

Molecular Weight

406.4 g/mol

IUPAC Name

5-(difluoromethyl)-3-[12-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]dodecyl]-1,2,4-oxadiazole

InChI

InChI=1S/C18H26F4N4O2/c19-15(20)17-23-13(25-27-17)11-9-7-5-3-1-2-4-6-8-10-12-14-24-18(16(21)22)28-26-14/h15-16H,1-12H2

InChI Key

HVMUXRCRXGDQPN-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCC1=NOC(=N1)C(F)F)CCCCCC2=NOC(=N2)C(F)F

Origin of Product

United States

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